molecular formula C16H20O2SSi B14301873 [3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane CAS No. 113680-18-5

[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane

Cat. No.: B14301873
CAS No.: 113680-18-5
M. Wt: 304.5 g/mol
InChI Key: FSAKZKFRSRJAEJ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is a complex organic compound that features a bicyclic structure with a benzenesulfonyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The benzenesulfonyl group is then introduced via sulfonylation, and the trimethylsilyl group is added through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the benzenesulfonyl group can yield sulfinyl or thiol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be exploited to develop new therapeutic agents with specific biological activities.

Industry

In industry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane stands out due to the presence of the trimethylsilyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

113680-18-5

Molecular Formula

C16H20O2SSi

Molecular Weight

304.5 g/mol

IUPAC Name

[3-(benzenesulfonyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]-trimethylsilane

InChI

InChI=1S/C16H20O2SSi/c1-20(2,3)16-13-10-9-12(11-13)15(16)19(17,18)14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3

InChI Key

FSAKZKFRSRJAEJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C2CC1C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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